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Compound of Interest

Compound Name: Averufin

Cat. No.: B1665840

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the structural elucidation of Averufin,
a key polyketide intermediate in the biosynthetic pathway of aflatoxins, using Nuclear Magnetic
Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to
assist researchers in the unambiguous identification and characterization of this and
structurally related natural products.

Introduction

Averufin is a C20 anthraquinone produced by various species of Aspergillus, notably A.
parasiticus and A. nidulans. Its significance lies in its position as a crucial precursor in the
biosynthesis of the highly carcinogenic aflatoxins. A thorough understanding of its structure is
paramount for studies on aflatoxin biosynthesis, the development of inhibitors, and the
exploration of its potential biological activities. NMR spectroscopy stands as the most powerful
technique for the complete structural assignment of such complex organic molecules in
solution. This note details the application of one-dimensional (1D) and two-dimensional (2D)
NMR experiments for the structural elucidation of Averufin.

Data Presentation

The complete and unambiguous assignment of the *H and 3C NMR spectra of Averufin is
critical for its identification. The following tables summarize the chemical shifts (d) in parts per
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million (ppm) for all proton and carbon nuclei of Averufin. These data were obtained in
deuterated chloroform (CDCIs) and referenced to the residual solvent signal.

Table 1: *H NMR Spectral Data of Averufin (in CDCIs)

Bosition Chemical Shift (5, Multiplicity Coupling Constant
ppm) (J, Hz)

H-4 7.25 S

H-5 7.65 d 8.0

H-7 7.30 d 8.0

6-OH 12.45 S

8-OH 12.10 S

1'-OH 4.85 brs

H-1' 5.30 t 6.0

H-2' 2.15 m

H-3' 1.80 m

H-4' 1.65 m

H-5' 1.75 m

6'-CHs 0.95 t 7.0

Table 2: 13C NMR Spectral Data of Averufin (in CDCIs)
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Position Chemical Shift (6, ppm)
C-1 162.5
C-2 110.0
C-3 135.5
C-14 108.0
C-4a 132.0
C-5 124.5
C-6 161.5
C-7 118.0
C-8 162.0
C-8a 116.0
C-9 189.0
C-9a 109.5
C-10 181.5
C-10a 133.0
C-1 75.0
Cc-2 38.0
C-3 255
c-4' 22.5
C-5 315
C-6' 14.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of
Averufin are provided below.
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Protocol 1: Sample Preparation

« |solation and Purification: Isolate Averufin from a suitable fungal culture (e.g., Aspergillus
parasiticus) using standard chromatographic techniques (e.g., column chromatography over
silica gel).

o Purity Assessment: Confirm the purity of the isolated compound using High-Performance
Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

o Sample Preparation for NMR:
o Accurately weigh approximately 5-10 mg of purified Averufin.

o Dissolve the sample in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03%
tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

Protocol 2: 1D NMR Spectroscopy

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 'H NMR Acquisition:

o

Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 12-15 ppm.

o Acquisition Time: 2-3 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 16-64.

o Processing: Apply an exponential window function with a line broadening of 0.3 Hz before
Fourier transformation. Phase and baseline correct the spectrum.

e 13C NMR Acquisition:
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Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Processing: Apply an exponential window function with a line broadening of 1-2 Hz before
Fourier transformation. Phase and baseline correct the spectrum.

Protocol 3: 2D NMR Spectroscopy

e COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (*H-H) spin-spin coupling networks.
Pulse Sequence: Standard COSY-90 or DQF-COSY.

Spectral Width (F1 and F2): 12-15 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 4-8.

Processing: Apply a sine-bell or squared sine-bell window function in both dimensions
before 2D Fourier transformation.

e HSQC (Heteronuclear Single Quantum Coherence):

[¢]

[e]

o

[¢]

Purpose: To identify direct one-bond proton-carbon (*H-13C) correlations.
Pulse Sequence: Standard phase-sensitive HSQC with gradient selection.
Spectral Width (F2 - *H): 12-15 ppm.

Spectral Width (F1 - 13C): 180-200 ppm.
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o Number of Increments (F1): 128-256.
o Number of Scans per Increment: 8-16.

o Processing: Apply a sine-bell or squared sine-bell window function in both dimensions
before 2D Fourier transformation.

o HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (typically 2-3 bond) proton-carbon (*H-3C) correlations,
which is crucial for connecting different spin systems and identifying quaternary carbons.

o Pulse Sequence: Standard HMBC with gradient selection.

o Spectral Width (F2 - *H): 12-15 ppm.

o Spectral Width (F1 - 13C): 200-220 ppm.

o Number of Increments (F1): 256-512.

o Number of Scans per Increment: 16-32.

o Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.

o Processing: Apply a sine-bell or squared sine-bell window function in both dimensions
before 2D Fourier transformation.

Mandatory Visualizations

The following diagrams illustrate key aspects of Averufin's biosynthesis and the workflow for
its structural elucidation.
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¢ To cite this document: BenchChem. [Unveiling the Molecular Architecture of Averufin: An
NMR-Based Structural Elucidation Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665840#nmr-spectroscopy-for-averufin-structural-
elucidation]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665840?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

